molecular formula C23H23N5O2S2 B11660911 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11660911
M. Wt: 465.6 g/mol
InChI Key: OYHGWICVDBVXOF-UHFFFAOYSA-N
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Description

4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring, the attachment of the dimethylphenyl group, and the introduction of the sulfonamide and pyrimidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the binding of certain proteins to their receptors, thereby disrupting cellular processes and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-containing compounds. Examples include:

Uniqueness

4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H23N5O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H23N5O2S2/c1-14-5-6-18(11-15(14)2)21-13-31-23(27-21)26-19-7-9-20(10-8-19)32(29,30)28-22-24-16(3)12-17(4)25-22/h5-13H,1-4H3,(H,26,27)(H,24,25,28)

InChI Key

OYHGWICVDBVXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C

Origin of Product

United States

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